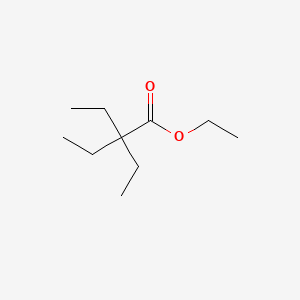
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Vue d'ensemble
Description
“®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” is a compound with the molecular weight of 281.31 . It is also known as “(3R)-3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid” and has the InChI code "1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1" .
Molecular Structure Analysis
The molecular structure of “®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” can be represented by the InChI code "1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1" . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” is a solid compound with a molecular weight of 281.31 . Its IUPAC name is “(3R)-3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid” and its InChI code is "1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1" .Applications De Recherche Scientifique
- Application Summary : “3-(3-Hydroxyphenyl)propionic acid” acts as a urinary metabolite of procyanidins in pigs . It also serves as an intermediate in the preparation of various synthetic organic products .
- Methods of Application : This compound is used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester . The specific experimental procedures and technical details would depend on the context of the research.
- Results or Outcomes : The outcomes of using this compound would vary depending on the specific research context. In the case of its use as a urinary metabolite of procyanidins in pigs, it could potentially provide insights into the metabolic processes involved .
- Application Summary : “3-Hydroxypropionic acid” is used in the industrial production of various chemicals such as acrylates .
- Methods of Application : This compound can be obtained by base-induced hydration of acrylic acid followed by reacidification . Another synthesis involves cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile . Hydrolysis of propiolactone is yet another route .
- Results or Outcomes : “3-Hydroxypropionic acid” is listed as one of the “top” chemicals that could be produced from renewable resources . In particular, it could be produced by manipulation of glycerol, but this technology has not reached a commercial stage . It can also be produced from glucose via pyruvate and malonyl coenzyme A .
- Application Summary : “3-Hydroxypropionic acid” is used in the industrial production of various chemicals such as acrylates .
- Methods of Application : This compound can be obtained by base-induced hydration of acrylic acid followed by reacidification . Another synthesis involves cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile . Hydrolysis of propiolactone is yet another route .
- Results or Outcomes : “3-Hydroxypropionic acid” is listed as one of the “top” chemicals that could be produced from renewable resources . In particular, it could be produced by manipulation of glycerol, but this technology has not reached a commercial stage . It can also be produced from glucose via pyruvate and malonyl coenzyme A .
Safety And Hazards
“®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(3R)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNEKBZZXSUNO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353321 | |
| Record name | (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
CAS RN |
780749-95-3 | |
| Record name | (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















